methyl 3-methyl-2-oxoindoline-3-carboxylate
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Overview
Description
Methyl 3-methyl-2-oxoindoline-3-carboxylate is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities . This compound, specifically, is characterized by its unique structure, which includes a methyl group at the third position and an oxo group at the second position of the indoline ring.
Mechanism of Action
Target of Action
Methyl 3-methyl-2-oxo-1H-indole-3-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives . They are used as reactants for the preparation of various biologically active compounds, such as protein kinase inhibitors, GSK-3 inhibitors, and COX-2 inhibitors .
Mode of Action
The compound interacts with its targets, leading to various biological effects. For example, it can inhibit certain enzymes or proteins, thereby altering the normal functioning of cells . The exact mode of action can vary depending on the specific target and the biological context.
Biochemical Pathways
Indole derivatives can affect various biochemical pathways. For instance, they can inhibit protein kinases, enzymes that play key roles in signal transduction pathways . By inhibiting these enzymes, the compound can disrupt the normal signaling processes within cells, potentially leading to therapeutic effects.
Result of Action
The molecular and cellular effects of the compound’s action depend on its specific targets and the biological context. For example, if the compound targets protein kinases, it could lead to changes in cell signaling, potentially affecting cell growth and proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-methyl-2-oxoindoline-3-carboxylate typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole structure . For instance, the reaction of hydrazine with an appropriate ketone in the presence of acetic acid and hydrochloric acid under reflux conditions can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography can enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methyl-2-oxoindoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 3-methyl-2-oxoindoline-3-carboxylic acid, while reduction can produce 3-methyl-2-hydroxyindoline-3-carboxylate .
Scientific Research Applications
Methyl 3-methyl-2-oxoindoline-3-carboxylate has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl 3-methyl-2-oxoindoline-3-carboxylate include:
- Methyl 2-oxoindoline-3-carboxylate
- 3-Methyl-2-oxoindoline
- 2-Oxoindoline-3-carboxylic acid
Uniqueness
What sets this compound apart from these similar compounds is the presence of the methyl group at the third position, which can influence its reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with biological targets and its overall efficacy in various applications .
Properties
IUPAC Name |
methyl 3-methyl-2-oxo-1H-indole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-11(10(14)15-2)7-5-3-4-6-8(7)12-9(11)13/h3-6H,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPZMSKKZTMWKTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2NC1=O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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